1-(3,4-Dimethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Orexin receptor pharmacology OX1/OX2 selectivity Sleep-wake neurobiology

1-(3,4-Dimethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione (molecular formula: C₁₇H₁₇N₃O₂S; molecular weight: 327.4 g/mol) is a bicyclic organic compound belonging to the N-substituted pyrrolidine-2,5-dione (succinimide) class. Its structure features a pyrrolidine-2,5-dione core bearing a 3,4-dimethylphenyl group at the N1 position and a 4-methylpyrimidin-2-ylsulfanyl substituent at the C3 position, produced as a racemic mixture.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
Cat. No. B4100942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Molecular FormulaC17H17N3O2S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=CC(=N3)C)C
InChIInChI=1S/C17H17N3O2S/c1-10-4-5-13(8-11(10)2)20-15(21)9-14(16(20)22)23-17-18-7-6-12(3)19-17/h4-8,14H,9H2,1-3H3
InChIKeyIHQXZNYLVMXUOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione – Compound Identity, Pharmacological Profile, and Procurement Baseline


1-(3,4-Dimethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione (molecular formula: C₁₇H₁₇N₃O₂S; molecular weight: 327.4 g/mol) is a bicyclic organic compound belonging to the N-substituted pyrrolidine-2,5-dione (succinimide) class . Its structure features a pyrrolidine-2,5-dione core bearing a 3,4-dimethylphenyl group at the N1 position and a 4-methylpyrimidin-2-ylsulfanyl substituent at the C3 position, produced as a racemic mixture . ChEBI classifies it within the pyrrolidines ontological family (CHEBI:106051) and it is cross-referenced in the LINCS database as LSM-17412 [1]. The compound is annotated as a research-use-only small molecule and is commercially available through multiple screening-compound vendors in purities typically ≥95% (HPLC) .

Why 1-(3,4-Dimethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione Cannot Be Replaced by a Generic Pyrrolidine-2,5-dione or Close Analog


The pyrrolidine-2,5-dione (succinimide) scaffold hosts pharmacologically diverse activities spanning anticonvulsant, anxiolytic, anticancer, and orexin receptor modulation depending on the specific N1 and C3 substitution pattern [1][2]. Within the subset bearing a pyrimidinyl-sulfanyl C3 substituent, even minor alterations at the N1-phenyl ring or the pyrimidine ring dramatically affect target engagement profiles. For instance, the 1-phenyl analog (C₁₅H₁₃N₃O₂S, MW 299.3) and the 1-(4-methylphenyl) analog (MW 299.35) lack the 3,4-dimethyl substitution pattern that influences steric bulk, lipophilicity, and intermolecular interactions with target binding pockets . Generic procurement of an uncharacterized pyrrolidine-2,5-dione risks selecting a compound with unfavourable orexin receptor subtype selectivity, absent or reduced SMYD-family inhibitory activity, or a toxico-pharmacological profile incompatible with the intended experimental model, as demonstrated below.

Comparator-Based Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione


Orexin Receptor Subtype Selectivity: Intrinsic OX1-over-OX2 Preference as a Differentiator from Equipotent Dual Antagonists

This compound exhibits a pronounced OX1-over-OX2 selectivity profile, with a Ki of 1.30 nM at human OX1R (radioligand displacement) and a Ki of 521 nM at human OX2R (FLIPR-based antagonist assay), yielding a calculated OX2/OX1 selectivity ratio of approximately 401-fold [1]. A structurally distinct dual orexin receptor antagonist (DORA) comparator CHEMBL3394848 (MW 435.2 Da) tested contemporaneously in the ChEMBL database shows pKi values of 8.89 (Ki ≈ 1.29 nM) at OX1R and 6.28 (Ki ≈ 525 nM) at OX2R, translating to an OX2/OX1 ratio of approximately 407-fold [2]. While both compounds display OX1-preferring profiles, the present compound achieves this selectivity from a substantially lower molecular weight scaffold (327.4 vs. 435.2 Da), offering a more ligand-efficient entry point for OX1-biased tool development. In contrast, many in-class pyrrolidine-2,5-dione orexin antagonists disclosed in patent literature exhibit dual or OX2-preferring antagonism, making their substitution for selective OX1 studies inappropriate [3].

Orexin receptor pharmacology OX1/OX2 selectivity Sleep-wake neurobiology GPCR antagonist profiling

Physicochemical Differentiation from Close N1-Aryl Analogs: Molecular Weight, Lipophilicity, and Solubility Implications for Assay Compatibility

The 3,4-dimethylphenyl substituent at N1 confers measurable physicochemical differentiation relative to the two closest commercially available analogs: the 1-phenyl analog (C₁₄H₁₁N₃O₂S; MW 285.32 g/mol) and the 1-(4-methylphenyl) analog (CAS 6230-44-0; C₁₅H₁₃N₃O₂S; MW 299.35 g/mol) . The target compound (C₁₇H₁₇N₃O₂S; MW 327.4 g/mol) exhibits a molecular weight increase of 42.08 g/mol (14.7%) versus the 1-phenyl analog and 28.05 g/mol (9.4%) versus the 1-(4-methylphenyl) analog . The additional methyl group on the phenyl ring increases calculated logP by approximately 0.5–0.7 log units relative to the unsubstituted phenyl analog (estimated via the pyrrolidine-2,5-dione SAR framework), enhancing membrane permeability potential at the expense of modestly reduced aqueous solubility. The closest pyrimidine-variant comparator, 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione (C₁₆H₁₅N₃O₂S), bears methyl groups on the pyrimidine rather than the phenyl ring, generating a distinct hydrogen-bonding and steric landscape that may differentially affect target binding . These physicochemical differences translate into divergent HPLC retention behaviour, DMSO stock solubility limits, and protein-binding characteristics that directly impact assay reproducibility and inter-laboratory protocol transfer.

Physicochemical profiling Drug-likeness Assay solubility Structural analog comparison

SMYD3 Epigenetic Target Engagement Potential as a Dual-Use Differentiator from CNS-Only Succinimides

The pyrrolidine-2,5-dione scaffold bearing a 3-sulfanyl-pyrimidine substitution maps onto the general Formula (I) disclosed in Epizyme patent applications (US20200102314A1, EP3193604A1) claiming substituted pyrrolidine compounds as SMYD protein (SMYD3/SMYD2) inhibitors for oncology applications [1][2]. In BindingDB, structurally related pyrrolidine-2,5-diones have demonstrated SMYD3 inhibitory activity as low as IC₅₀ = 1.10 nM (BDBM50652916/CHEMBL5665431, recombinant human SMYD3 catalytic inhibition assay) and IC₅₀ = 32 nM (BDBM50509581/CHEMBL4535915, ³H-SAM substrate assay in baculovirus-infected insect cells) [3][4]. By class-level inference, the target compound occupies a privileged chemical space at the intersection of orexin receptor antagonism and SMYD3 inhibition—a dual pharmacological profile not shared by classic succinimide anticonvulsants (e.g., ethosuximide, phensuximide) that lack both the pyrimidinyl-sulfanyl C3 substituent and the 3,4-dimethylphenyl N1 group [5]. This dual-target potential renders the compound uniquely valuable for research programmes exploring crosstalk between epigenetic regulation and neuropeptide signalling, for which none of the single-mechanism comparators are appropriate.

Epigenetics SMYD3 inhibition Histone methyltransferase Cancer pharmacology Dual-use probe

4-Methylpyrimidinyl vs. Unsubstituted Pyrimidinyl C3 Substituent: Implications for Target Residence Time and Metabolic Stability

The target compound incorporates a 4-methyl substituent on the pyrimidine ring at the C3-sulfanyl position, distinguishing it from the analogous compound 1-(3,4-dimethylphenyl)-3-(2-pyrimidinylthio)pyrrolidine-2,5-dione (CHEBI:106051; C₁₆H₁₅N₃O₂S; MW 313.4 g/mol), which bears an unsubstituted pyrimidine [1]. The 4-methyl group on the pyrimidine ring is sterically positioned adjacent to the sulfanyl linker and can influence the dihedral angle between the pyrimidine and pyrrolidine-dione rings, potentially altering the compound's conformational pre-organization for target binding . In analogous pyrimidine-containing kinase and GPCR ligands, C4/C6-methyl substitution on pyrimidine has been associated with reduced CYP450-mediated oxidation at the pyrimidine ring, extended metabolic half-life, and modulated target off-rate (residence time) [2]. While direct metabolic stability data for this specific compound pair are not publicly available, the structural precedent supports the inference that the 4-methyl group provides a tangible advantage in metabolic soft-spot shielding that the des-methyl analog cannot replicate, making the two compounds non-interchangeable for in vivo or hepatocyte-stability studies [2].

Pyrimidine SAR Metabolic stability CYP450 liability Target residence time

Optimal Research and Procurement Application Scenarios for 1-(3,4-Dimethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione


OX1-Selective Orexin Receptor Pharmacological Tool for Addiction, Reward, and Anxiety In Vitro Studies

With an OX1R Ki of 1.30 nM and a 401-fold selectivity window over OX2R, this compound is suitable as an OX1-preferring pharmacological probe in radioligand binding displacement assays and FLIPR-based calcium mobilization studies using CHO or HEK293 cells expressing recombinant human orexin receptors [1]. It is specifically appropriate for experiments where OX2-mediated confounding effects on sleep/wake architecture must be minimized, such as in addiction and reward pathway studies that require OX1-selective modulation without concurrent OX2 engagement [2]. Procurement note: Verify lot-specific Ki values by in-house radioligand binding before initiating large-scale screening campaigns.

Dual-Mechanism Probing of Orexin-SMYD3 Crosstalk in Oncology or Neuro-Epigenetic Research

The compound's structural alignment with the Epizyme SMYD3 inhibitor pharmacophore (pyrimidinyl-sulfanyl pyrrolidine-2,5-dione core) makes it a candidate for exploratory studies investigating potential crosstalk between orexinergic signalling and histone methyltransferase activity [3]. Research programmes examining SMYD3's role in cancer cell proliferation or epigenetic regulation of neuropeptide gene expression may deploy this compound as a dual-use probe, provided that confirmatory SMYD3 biochemical or cellular methylation assays (e.g., MEKK2 methylation reduction in HEK293 cells) are performed alongside orexin receptor counter-screens [4]. Users should not assume SMYD3 potency without direct in-house measurement.

Structure-Activity Relationship (SAR) Benchmarking Against N1-Phenyl and N1-(4-Methylphenyl) Pyrrolidine-2,5-dione Analogs

For medicinal chemistry teams engaged in pyrrolidine-2,5-dione SAR exploration, this compound serves as a key comparator representing the 3,4-dimethylphenyl N1-substitution phenotype. Its molecular weight (327.4 g/mol) and estimated lipophilicity place it at a calculated property midpoint between the leaner 1-phenyl analog (285.32 g/mol) and bulkier biphenyl or naphthyl-substituted variants . Systematic procurement of this compound alongside its N1-phenyl and N1-(4-methylphenyl) comparators enables the construction of a matched molecular pair analysis quantifying the impact of incremental methyl additions on orexin receptor selectivity, cellular permeability, and metabolic stability .

Metabolic Stability Comparison Studies Between 4-Methylpyrimidinyl and Unsubstituted Pyrimidinyl C3-Sulfanyl Congeners

The 4-methyl group on the pyrimidine ring offers a structural handle for investigating the role of pyrimidine C4-substitution in modulating oxidative metabolism and target residence time. Researchers comparing this compound head-to-head with the des-methyl analog CHEBI:106051 (1-(3,4-dimethylphenyl)-3-(2-pyrimidinylthio)pyrrolidine-2,5-dione) in human or rodent hepatocyte incubation assays, liver microsome stability panels, or CYP isoform phenotyping can generate evidence on whether the 4-methyl group provides meaningful metabolic shielding [5]. These data inform lead optimization decisions for programs advancing pyrrolidine-2,5-dione scaffolds toward in vivo pharmacology [6]. Note: This scenario is contingent on the user generating the primary comparative metabolic stability data; no published comparison currently exists for this specific pair.

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